2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimidine
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydrobenzimidazole
- 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrido[1,2-a]benzimidazole
Uniqueness
2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole stands out due to its unique dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14ClN3S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C20H14ClN3S/c21-14-9-7-13(8-10-14)16-12-18(19-6-3-11-25-19)24-17-5-2-1-4-15(17)22-20(24)23-16/h1-12,18H,(H,22,23) |
InChI Key |
NSZXBVYRDTYXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC=C(C=C4)Cl)C5=CC=CS5 |
Origin of Product |
United States |
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